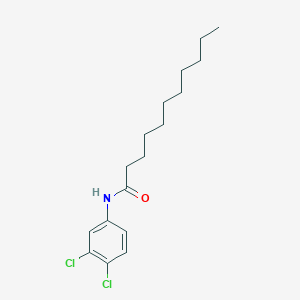

N-(3,4-dichlorophenyl)undecanamide

説明

N-(3,4-Dichlorophenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide chain (11-carbon aliphatic backbone) linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and influencing receptor binding due to its electron-withdrawing properties.

特性

分子式 |

C17H25Cl2NO |

|---|---|

分子量 |

330.3 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)undecanamide |

InChI |

InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-14-11-12-15(18)16(19)13-14/h11-13H,2-10H2,1H3,(H,20,21) |

InChIキー |

BCLXIHFGTJFMOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

正規SMILES |

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The 3,4-dichlorophenyl group is a critical structural feature in several pharmacologically active compounds. Key analogs include:

| Compound Name | Substituents/Backbone | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)undecanamide | Undecanamide chain | ~371.3 | Amide, aliphatic chain |

| BD 1008 | Ethylamine-pyrrolidinyl dihydrobromide | ~524.2 | Dihydrobromide salt, pyrrolidine |

| BD 1047 | Ethylamine-dimethylamino dihydrobromide | ~482.2 | Dihydrobromide salt, dimethylamine |

| (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) | Acrylamide backbone | ~485.2 | Trifluoromethyl, acrylamide |

| Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) | Urea backbone | ~235.1 | Urea, methyl group |

Structural Insights :

- Backbone Variability : Unlike BD 1008/1047 (sigma receptor ligands with ethylamine salts) , N-(3,4-dichlorophenyl)undecanamide features a long aliphatic chain, likely enhancing membrane permeability and altering pharmacokinetics.

- Urea-based metabolites () exhibit distinct hydrogen-bonding capabilities, influencing metabolic stability and environmental persistence .

Antitumor Activity

Compound 1f and related 3,4-dichlorophenyl acrylamides demonstrated significant in vitro antitumor activity against gastric cancer cells (AGS and BGC-823) via MTT assays, with IC₅₀ values in the low micromolar range. The trifluoromethyl and dichlorophenyl groups synergistically enhance cytotoxicity, likely through apoptosis induction .

Receptor Binding Profiles

BD 1008 and BD 1047 are sigma-1 receptor antagonists with high affinity (Ki < 10 nM). Their ethylamine-pyrrolidinyl/dimethylamino groups facilitate ionic interactions with receptor sites, unlike the neutral undecanamide chain, which may limit sigma receptor engagement .

Metabolic and Environmental Impact

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea, exhibit environmental persistence due to urea stability. Their high purity (>99.5%) suggests efficient synthetic routes, whereas undecanamide derivatives may require more complex purification steps .

Yields and Purity

- Indazole derivatives () showed variable yields (27–84%), influenced by heterocyclic complexity (e.g., quinazoline vs. pyrimidine) .

- Linuron metabolites achieved >99.5% purity via industrial synthesis (Hoëchst AG), highlighting scalability advantages over research-grade amides .

Spectroscopic Characterization

NMR data for indazole analogs () revealed distinct δ values for aromatic protons (7.2–8.5 ppm) and carbons (110–150 ppm), consistent with electron-withdrawing effects from chlorine atoms. The undecanamide’s aliphatic chain would display characteristic signals at δ 1.2–1.6 ppm (CH₂) and δ 2.1–2.4 ppm (CONH) in $ ^1H $ NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。